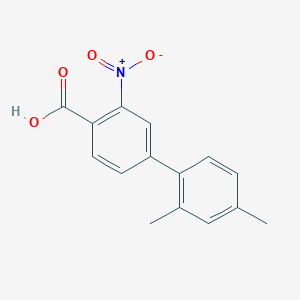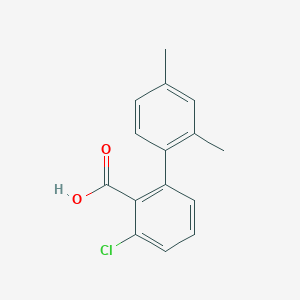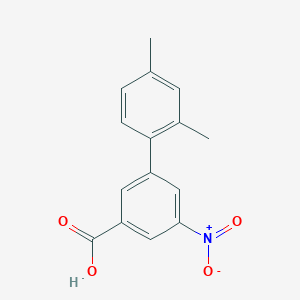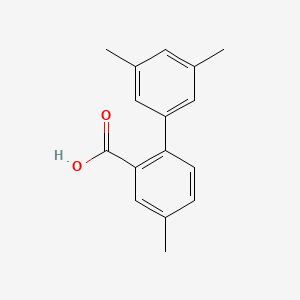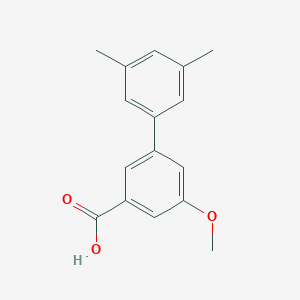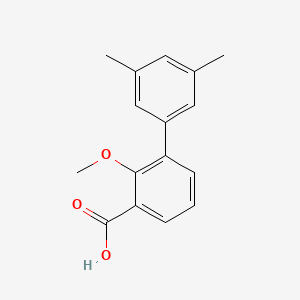
3-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95% (abbreviated as 3,5-DMPA) is a synthetic organic compound with a phenolic structure. It is a white powder with a melting point of 125-127 °C and a specific gravity of 1.15-1.17 g/cm3. 3,5-DMPA has a wide range of applications in scientific research and is commonly used as a reagent in organic synthesis. It is also used as a starting material in the synthesis of other compounds, such as pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95% has been used in a wide range of scientific research applications. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis, as a starting material in the synthesis of other compounds, and as a scavenger in the purification of organic compounds.
Wirkmechanismus
3-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95% is an aromatic compound with a phenolic structure. It is believed to act as an antioxidant and can scavenge free radicals, which can reduce oxidative damage to cells and tissues. It is also believed to have anti-inflammatory and anti-microbial properties.
Biochemical and Physiological Effects
3-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative damage to cells and tissues by scavenging free radicals. It has also been shown to have anti-inflammatory and anti-microbial properties. In addition, it has been shown to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95% in lab experiments has several advantages. It is a relatively inexpensive reagent, is easy to synthesize, and can be stored for long periods of time. It is also non-toxic and has a low vapor pressure, making it safe to use in a laboratory setting. The main limitation of 3-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95% is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
The potential applications of 3-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95% in scientific research are still being explored. Further research is needed to determine its effects on other biochemical and physiological processes, as well as its potential therapeutic applications. In addition, further research is needed to determine its effectiveness as an antioxidant and its potential to inhibit the growth of certain types of cancer cells. Finally, further research is needed to improve the solubility of 3-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95% in water, which would make it more useful in aqueous solutions.
Synthesemethoden
3-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95% can be synthesized using a variety of methods. The most common method is the reaction of 3,5-dimethylphenol (DMP) with 2-methoxybenzoyl chloride (MBC) in the presence of a base such as sodium hydroxide (NaOH). This reaction produces 3-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95% and hydrochloric acid (HCl) as by-products. The reaction is carried out in an inert atmosphere, such as nitrogen gas, to prevent oxidation of the reactants.
Eigenschaften
IUPAC Name |
3-(3,5-dimethylphenyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-10-7-11(2)9-12(8-10)13-5-4-6-14(16(17)18)15(13)19-3/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTWOOVTSQIMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(C(=CC=C2)C(=O)O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689025 |
Source


|
| Record name | 2-Methoxy-3',5'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261929-81-0 |
Source


|
| Record name | 2-Methoxy-3',5'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




